Cas no 2176069-51-3 (2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide)
![2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide structure](https://www.kuujia.com/scimg/cas/2176069-51-3x500.png)
2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, 2-(2-fluorophenoxy)-N-[(6-methyl-4-pyrimidinyl)methyl]-
- 2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
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- Inchi: 1S/C14H14FN3O2/c1-10-6-11(18-9-17-10)7-16-14(19)8-20-13-5-3-2-4-12(13)15/h2-6,9H,7-8H2,1H3,(H,16,19)
- InChI Key: YXTNNHUMLOXGRJ-UHFFFAOYSA-N
- SMILES: C(NCC1C=C(C)N=CN=1)(=O)COC1=CC=CC=C1F
2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6496-0828-1mg |
2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
2176069-51-3 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6496-0828-2mg |
2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
2176069-51-3 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6496-0828-4mg |
2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
2176069-51-3 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6496-0828-2μmol |
2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
2176069-51-3 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6496-0828-3mg |
2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
2176069-51-3 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6496-0828-5mg |
2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
2176069-51-3 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6496-0828-5μmol |
2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
2176069-51-3 | 5μmol |
$94.5 | 2023-09-08 |
2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide Related Literature
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on 2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
Comprehensive Overview of 2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide (CAS No. 2176069-51-3)
The compound 2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide (CAS No. 2176069-51-3) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, combines a fluorophenoxy moiety with a methylpyrimidinylmethyl group, making it a subject of interest for researchers exploring novel therapeutic agents. Its acetamide backbone further enhances its potential as a versatile intermediate in drug discovery.
In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and bioavailability. The presence of a fluorine atom in the 2-fluorophenoxy segment of this compound aligns with current trends in drug design, where fluorination is employed to improve pharmacokinetic properties. Researchers are particularly intrigued by the potential of 2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide to serve as a scaffold for developing targeted therapies, especially in areas such as oncology and neurology.
The pyrimidine ring, a key component of this compound, is a well-known pharmacophore found in numerous FDA-approved drugs. Its incorporation into 2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide suggests potential applications in modulating enzyme activity or receptor interactions. This has led to a growing body of literature exploring its mechanism of action, with particular emphasis on its selectivity and binding affinity. The 6-methylpyrimidin-4-yl group, in particular, is hypothesized to contribute to its specificity, making it a valuable tool for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, the preparation of 2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide involves multi-step organic transformations, including nucleophilic substitution and amide coupling reactions. The CAS No. 2176069-51-3 serves as a critical identifier for researchers sourcing this compound for their experiments. Its purity and stability are paramount, as these factors directly influence the reproducibility of experimental results. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound, ensuring its suitability for high-throughput screening and other advanced applications.
The versatility of 2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide extends beyond its potential therapeutic uses. It is also being investigated as a chemical probe in biological systems to elucidate signaling pathways and identify novel drug targets. This aligns with the broader scientific community's focus on precision medicine and personalized therapies. The compound's ability to interact with specific biomolecules makes it a promising candidate for probing complex biological networks, a topic of immense interest in systems biology and proteomics.
In the context of current research trends, 2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is often discussed alongside other small-molecule inhibitors and modulators. Its structural similarity to known bioactive molecules has prompted investigations into its potential off-target effects and toxicity profiles. These studies are crucial for ensuring the safety and efficacy of any future derivatives developed from this scaffold. Additionally, the compound's lipophilicity and solubility are frequently analyzed to optimize its drug-like properties, reflecting the pharmaceutical industry's emphasis on rational drug design.
The growing interest in CAS No. 2176069-51-3 is evident from the increasing number of patent filings and peer-reviewed publications referencing this compound. Its inclusion in combinatorial libraries and fragment-based drug discovery campaigns underscores its relevance in modern drug development. Furthermore, the compound's potential applications in neurodegenerative diseases and inflammatory disorders are areas of active exploration, driven by the urgent need for novel treatments in these therapeutic areas.
In summary, 2-(2-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide (CAS No. 2176069-51-3) represents a compelling example of how strategic molecular design can yield compounds with significant scientific and therapeutic potential. Its unique combination of a fluorophenoxy group and a methylpyrimidinylmethyl moiety positions it as a valuable asset in the ongoing quest for innovative medicines. As research continues to unravel its full capabilities, this compound is poised to play a pivotal role in advancing our understanding of disease mechanisms and therapeutic interventions.
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